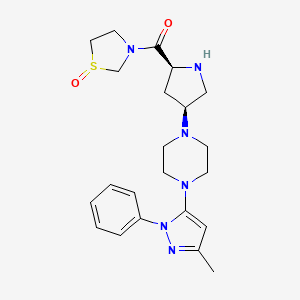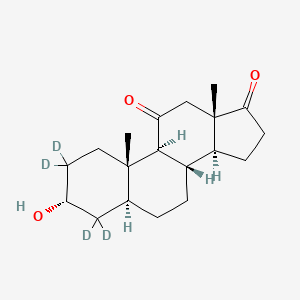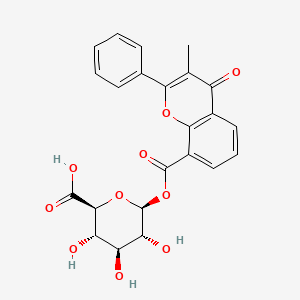
3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide is a metabolite of Flavoxate hydrochloride, a compound used in the treatment of urinary bladder spasms. It is known for its role in proteomics research and has a molecular formula of C23H20O10 with a molecular weight of 456.3989 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide typically involves the glucuronidation of 3-Methylflavone-8-carboxylic acid. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation uses glucuronosyltransferase enzymes, while chemical methods involve the use of glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound is often carried out using large-scale chemical synthesis techniques. The process involves the careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Studied for its role in metabolic pathways and its interactions with various enzymes.
Medicine: Investigated for its potential therapeutic effects and its role as a metabolite of Flavoxate hydrochloride.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug metabolism.
Mechanism of Action
The mechanism of action of 3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide involves its interaction with specific molecular targets and pathways. As a metabolite of Flavoxate hydrochloride, it exhibits anticholinergic and antimuscarinic effects. These effects are mediated through the inhibition of muscarinic receptors, leading to the relaxation of smooth muscles in the urinary bladder .
Comparison with Similar Compounds
Similar Compounds
Flavoxate hydrochloride: The parent compound from which 3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide is derived.
3-Methylflavone-8-carboxylic acid: The precursor in the synthesis of the glucuronide derivative.
Other glucuronides: Compounds that undergo similar glucuronidation reactions.
Uniqueness
This compound is unique due to its specific structure and its role as a metabolite of Flavoxate hydrochloride. Its glucuronide form enhances its solubility and facilitates its excretion from the body .
Properties
Molecular Formula |
C23H20O10 |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H20O10/c1-10-14(24)12-8-5-9-13(19(12)31-18(10)11-6-3-2-4-7-11)22(30)33-23-17(27)15(25)16(26)20(32-23)21(28)29/h2-9,15-17,20,23,25-27H,1H3,(H,28,29)/t15-,16-,17+,20-,23-/m0/s1 |
InChI Key |
QTFLEEJQZRBOAR-ZFMFMYKPSA-N |
Isomeric SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




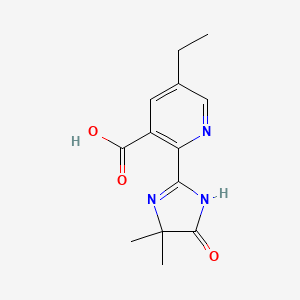
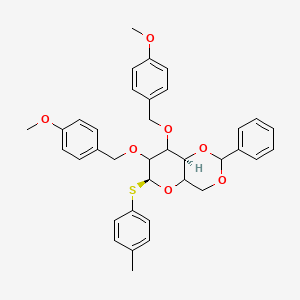
![N-(1-Naphthalen-1-yl-ethyl)-4-nitro-N-[3-(4-trifluoromethyl-phenyl)-propyl]benzenesulfonamide](/img/structure/B13857121.png)
![2,3,9-Trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B13857127.png)
![4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole](/img/structure/B13857129.png)
![(3R)-N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide](/img/structure/B13857142.png)

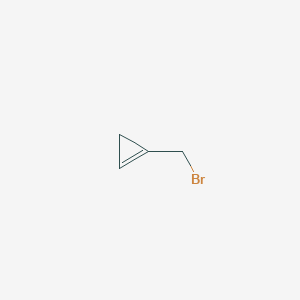
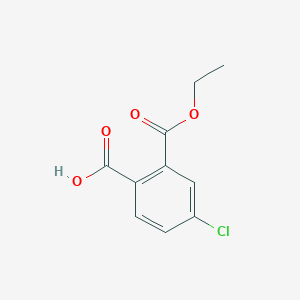
![5-Methyl-5-(2-methylpropyl)-3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-2,4-imidazolidinedione](/img/structure/B13857162.png)
